N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine
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Overview
Description
2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid is a complex organic compound that belongs to the class of nitrobenzoxadiazoles. This compound is characterized by the presence of a nitro group attached to a benzoxadiazole ring, which is further linked to a methylaminoacetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid typically involves a multi-step process One common method involves the nitration of benzo[c][1,2,5]oxadiazole to introduce the nitro group This is followed by the substitution of the nitro group with a methylamino group
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetohydrazide
- Methyl 4’-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1’-biphenyl]-3-carboxylate
Uniqueness
Compared to similar compounds, 2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-12(4-7(14)15)5-2-3-6(13(16)17)9-8(5)10-18-11-9/h2-3H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHNLSIPHANFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563326 |
Source
|
Record name | N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137718-44-6 |
Source
|
Record name | N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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